Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
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Overview
Description
Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with thioglycolic acid to form a thiazolidinone intermediate. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile .
Scientific Research Applications
Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
- Methyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
- Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
Uniqueness
Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more potent and effective agent compared to its analogs with different substituents .
Properties
IUPAC Name |
methyl 4-[[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-24-16(22)10-2-6-12(7-3-10)19-14-15(21)20(17(23)25-14)13-8-4-11(18)5-9-13/h2-9,14,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHMCQLYROSDDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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